molecular formula C20H20ClN3O4S2 B2695792 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone CAS No. 886956-62-3

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone

Katalognummer: B2695792
CAS-Nummer: 886956-62-3
Molekulargewicht: 465.97
InChI-Schlüssel: SXDWNZXZHPEIQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a 1,2,4-triazole ring linked via a methyl group to an azetidine (four-membered nitrogen-containing ring), which is further connected to a 4-methylthiophen-2-yl ketone moiety. The azetidine core and triazole substituent are critical for conformational rigidity and hydrogen-bonding interactions, which may enhance binding affinity in biological systems .

Eigenschaften

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S2/c1-28-16-7-6-15(21)18-17(16)22-20(29-18)24-10-8-23(9-11-24)19(25)13-4-3-5-14(12-13)30(2,26)27/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDWNZXZHPEIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Features

This compound features a benzo[d]thiazole moiety, a piperazine ring, and a methylsulfonyl phenyl group. The structural complexity of this molecule suggests diverse interactions with biological targets, which may lead to various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit modest antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis . The presence of the benzo[d]thiazole and piperazine groups is believed to enhance these effects.

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms. Studies have indicated that compounds containing benzothiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division . Additionally, some derivatives have shown promising results in inhibiting cell proliferation in melanoma and prostate cancer models .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are supported by its interaction with neurotransmitter receptors, particularly in the central nervous system. The benzo[d]thiazole moiety is known for its analgesic properties, suggesting potential applications in pain management .

The biological activities of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing signaling pathways related to inflammation and pain.
  • Disruption of Cellular Pathways : By interfering with critical pathways such as those regulating cell growth and apoptosis, the compound exerts its anticancer effects.

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized and evaluated for their antibacterial activity through molecular docking studies. One derivative exhibited a high binding affinity to bacterial proteins, correlating with significant antibacterial activity .

Compound NameActivityIC50 (µM)
Derivative AModerate25
Derivative BStrong5
Derivative CWeak100

Case Study 2: Anticancer Activity

In vitro studies on melanoma cells revealed that certain derivatives could reduce cell viability significantly. The mechanism was linked to the inhibition of tubulin polymerization.

Compound NameCell LineIC50 (µM)Mechanism
Derivative DMelanoma10Tubulin inhibition
Derivative EProstate Cancer15Apoptosis induction

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, one derivative demonstrated strong binding affinity to bacterial proteins, suggesting it could be developed into an antimicrobial agent suitable for treating infections.

Anti-inflammatory Properties

The presence of the benzo[d]thiazole and piperazine moieties suggests possible anti-inflammatory effects. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Neuropharmacological Potential

Given its structural features, this compound may interact with neurotransmitter receptors in the central nervous system. Preliminary studies suggest it could be effective against neurological disorders due to its ability to modulate receptor activity.

Synthetic Routes

The synthesis of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone typically involves multi-step organic reactions:

  • Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.
  • Coupling with Benzo[d]thiazole : Utilizing electrophilic aromatic substitution methods.
  • Introduction of Methylsulfonyl Group : This can be achieved through sulfonation reactions.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results indicated a notable reduction in bacterial growth, supporting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory effects of related compounds. The findings revealed that compounds with similar structural characteristics inhibited the release of inflammatory mediators, suggesting a promising pathway for developing anti-inflammatory drugs .

Conclusions and Future Directions

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone shows promise across multiple therapeutic areas, including antimicrobial and anti-inflammatory applications. Continued research into its mechanisms of action and further optimization of its chemical structure could lead to the development of new pharmaceuticals targeting various diseases.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Clinical trials to establish safety and efficacy profiles.
  • Exploration of additional derivatives for enhanced activity and reduced side effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : Combines azetidine, 1,2,4-triazole, and thiophene rings. The azetidine provides a compact, strained ring system, while the 4-methylthiophene contributes aromaticity and lipophilicity.
  • Analog 1: 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one (from ) replaces azetidine with a dihydrotriazolone ring. This increases hydrogen-bonding capacity but reduces conformational rigidity.
  • Analog 2 : Thiadiazole derivatives () substitute azetidine with 1,3,4-thiadiazole, enhancing sulfur-mediated interactions but increasing metabolic instability.

Substituent Effects

  • Triazole Positioning: The 1,2,4-triazole in the target compound is methyl-linked to azetidine, whereas analogs like 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () place the triazole directly on an ethanone backbone. The latter exhibits stronger π-π stacking due to the planar methoxyphenyl group but lacks the azetidine’s strain-induced reactivity.

Crystallographic Data (Selected Examples)

Compound Molecular Weight Crystal System Hydrogen Bond Length (Å) Reference
Target Compound Not reported Not reported Not reported -
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 217.23 Monoclinic N–H···O: 2.85–3.10
3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one ~300 (estimated) Not reported N–H···S: ~3.20

Computational and Experimental Similarity Analysis

  • Tanimoto Coefficients : Using binary fingerprinting (), the target compound shares ~40–50% similarity with thiadiazole derivatives () due to common triazole and sulfur-containing groups.
  • Graph-Based Comparison : Subgraph matching () highlights divergent core frameworks (azetidine vs. thiadiazole) but conserved triazole-thiophene motifs. This method’s accuracy may prioritize the target compound for unique ADMET profiles .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and cyclization. For example, details a method where 4-chlorobenzaldehyde reacts with methyl thioacetate under reflux in ethanol, followed by hydrogenation with 2,3-diazetidinone. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for limiting reagents), using catalysts like palladium for cross-coupling (as in ), and purifying intermediates via column chromatography (≥95% purity) . Reaction monitoring via TLC or HPLC ( ) ensures stepwise efficiency.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key methods include:

  • 1H/13C NMR : Assign peaks to confirm piperazine ring protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) ( ).
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 488.0521) with <2 ppm error ( ).
  • HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (70:30 → 90:10) to achieve ≥98% purity ( ).

Q. How can researchers confirm the stereochemical configuration of the piperazine-thiazole moiety?

X-ray crystallography is ideal for absolute configuration determination. If crystals are unavailable, use 2D NOESY NMR to detect spatial proximity between the methoxy group (C-4) and piperazine protons ( ). Computational modeling (e.g., DFT) can predict stable conformers, validated against experimental spectra .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across cell-based assays?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Design experiments with:

  • Orthogonal assays : Compare results from MTT, ATP-luciferase, and caspase-3 activation ( ).
  • Standardized controls : Include reference inhibitors (e.g., staurosporine for apoptosis) and normalize data to cell count ( ).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.01) to identify outliers ( ).

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Substituent variation : Replace the 7-chloro group with fluoro or methyl to assess halogen/hydrophobic effects ( ).
  • Bivalent analogs : Synthesize dimeric derivatives (e.g., linking via piperazine) to probe multivalent target engagement ( ).
  • Docking studies : Use AutoDock Vina to model interactions with targets like kinase domains (PDB: 3POZ), prioritizing residues within 4 Å of the methanesulfonyl group ( ).

Q. What experimental designs improve reproducibility in pharmacokinetic (PK) studies?

  • Dose formulation : Prepare suspensions in 0.5% methylcellulose ( ) and validate stability via HPLC over 24 hrs.
  • Sampling protocol : Collect plasma at t = 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs post-IV/oral dosing (n=6/group).
  • Data normalization : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t1/2 ( ).

Q. How can researchers address low aqueous solubility during in vivo testing?

  • Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline ( ).
  • Nanoformulation : Prepare liposomes via thin-film hydration (70 nm diameter, PDI <0.2) to enhance bioavailability ( ).
  • Prodrug approach : Introduce phosphate esters at the methoxy group for pH-dependent hydrolysis ( ).

Methodological Considerations

Q. What protocols validate target engagement in mechanistic studies?

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with 10 µM compound, lyse, and heat (37–67°C). Detect stabilized targets via Western blot ( ).
  • Kinobeads : Use immobilized kinase inhibitors to pull down bound proteins, quantified by LC-MS/MS ( ).

Q. How should stability studies be designed under physiological conditions?

  • pH profiling : Incubate compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C. Sample at 0, 1, 4, 8, 24 hrs and analyze degradation by LC-MS ( ).
  • Light sensitivity : Store solutions in amber vials and measure photodegradation under UV/visible light (320–700 nm) ( ).

Q. What computational tools predict metabolic liabilities?

  • CYP450 metabolism : Use StarDrop’s IsoSite module to identify vulnerable sites (e.g., piperazine N-4 for oxidation) ().
  • Metabolite identification : Simulate Phase I/II transformations with GLORYx and validate via in vitro microsomal assays ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.